PARP1 Inhibitory Activity of the 5‑Carboxamide Derivative
The 5‑carboxamide derivative of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate (compound 4) inhibits recombinant human PARP1 with an IC₅₀ of 5.8 µM, as determined in an enzyme assay [1]. In contrast, 2‑substituted benzodioxane carboxamides have not been reported to possess PARP1 inhibitory activity in peer‑reviewed literature, indicating that the 5‑position regiochemistry is critical for engaging this anticancer target.
| Evidence Dimension | PARP1 enzyme inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 5.8 µM |
| Comparator Or Baseline | 2‑substituted benzodioxane carboxamides (e.g., 1,4‑benzodioxane‑2‑carboxamide) |
| Quantified Difference | No reported PARP1 inhibitory activity |
| Conditions | Recombinant human PARP1 enzyme assay |
Why This Matters
This quantitative activity establishes the 5‑substituted benzodioxane as a validated starting point for PARP1 inhibitor optimization, a property absent in the more common 2‑substituted analogs.
- [1] Shao X, Pak S, Velagapudi UK, et al. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorg Chem. 2020;102:104075. View Source
